Sudan I
Overview
Description
It is an intensely orange-red solid used to colorize waxes, oils, petrol, solvents, and polishes . Historically, Sudan I has also been used as a food coloring agent, particularly in curry powder and chili powder. due to its classification as a category 3 carcinogenic hazard by the International Agency for Research on Cancer, its use in food has been banned in many countries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sudan I involves two main steps. The first step is the preparation of a diazonium salt solution, specifically benzenediazonium chloride, from aniline. This is achieved by reacting aniline with sodium nitrite in the presence of hydrochloric acid. The second step involves coupling the diazonium salt with 2-naphthol to produce the azo dye .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Sudan I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of this compound typically leads to the cleavage of the azo bond, resulting in the formation of aniline and 2-naphthol.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized derivatives.
Reduction: Major products are aniline and 2-naphthol.
Substitution: Products depend on the substituent introduced during the reaction.
Scientific Research Applications
Sudan I has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential effects on biological systems, although its carcinogenic properties limit its use.
Industry: Utilized in the production of colored smoke, plastics, and textiles.
Mechanism of Action
The mechanism of action of Sudan I involves its interaction with biological molecules. It can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The primary molecular targets include enzymes involved in metabolic pathways and DNA .
Comparison with Similar Compounds
Sudan I is part of a group of azo dyes that include Sudan II, Sudan III, and Sudan IV. These compounds share similar structures but differ in their specific substituents and properties . For example:
Sudan II: Has a similar structure but with different substituents on the aromatic rings.
Sudan III: Used for similar applications but has a lower melting point.
Sudan IV: Used in similar industrial applications but has different optical properties.
Uniqueness of this compound: this compound is unique due to its specific structure, which imparts distinct color properties and reactivity. Its historical use as a food coloring agent and its classification as a carcinogen also distinguish it from other similar compounds .
Properties
IUPAC Name |
1-phenyldiazenylnaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQIXHXHHPWVIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
Record name | C.I. SOLVENT YELLOW 14 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16119 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021135, DTXSID50873448, DTXSID90873447 | |
Record name | C.I. Solvent Yellow 14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(Z)-Phenyldiazenyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(1E)-2-Phenyldiazenyl]-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. solvent yellow 14 appears as dark reddish-yellow leaflets or orange powder. Slight odor. (NTP, 1992), Brick-red solid; [HSDB] | |
Record name | C.I. SOLVENT YELLOW 14 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16119 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sudan I | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4113 | |
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Boiling Point |
greater than 212 °F at 760 mmHg (sublimes) (NTP, 1992) | |
Record name | C.I. SOLVENT YELLOW 14 | |
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URL | https://cameochemicals.noaa.gov/chemical/16119 | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN ETHANOL, ACETONE, ETHER & BENZENE; INSOL IN WATER, SOL IN PETROLEUM ETHER, CARBON DISULFIDE, CONCN HYDROCHLORIC ACID | |
Record name | C.I. SOLVENT YELLOW 14 | |
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URL | https://cameochemicals.noaa.gov/chemical/16119 | |
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Record name | C.I. SOLVENT YELLOW 14 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |
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Density |
0.18 (NTP, 1992) - Less dense than water; will float | |
Record name | C.I. SOLVENT YELLOW 14 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16119 | |
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Vapor Pressure |
0.00000007 [mmHg] | |
Record name | Sudan I | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4113 | |
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Mechanism of Action |
Sudan I activated by pre-incubation with microsomal enzymes of rat livers covalently binds to DNA from calf thymus. Benzenediazonium ion formed from Sudan I by activation with microsomal enzymes is the principal active metabolite, which binds to DNA. Enzymatic hydrolysis of modified 14(C)-labelled DNA, followed by separation of deoxynucleosides on a Sephadex G-10 column revealed that deoxyguanosine is the principal target for the binding of activated Sudan I. | |
Record name | C.I. SOLVENT YELLOW 14 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
BRICK-RED CRYSTALS (LEAFLETS FROM ETHANOL) | |
CAS No. |
842-07-9, 71351-99-0, 40339-35-3 | |
Record name | C.I. SOLVENT YELLOW 14 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16119 | |
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Record name | 1-(Phenylazo)-2-naphthol | |
Source | CAS Common Chemistry | |
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Record name | C.I. Solvent Yellow 14 | |
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Record name | Sudan I | |
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Record name | Sudan I | |
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Record name | 2-Naphthalenol, 1-(2-phenyldiazenyl)- | |
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Record name | C.I. Solvent Yellow 14 | |
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Record name | 1-[(Z)-Phenyldiazenyl]naphthalen-2-ol | |
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Record name | 1-[(1E)-2-Phenyldiazenyl]-2-naphthalenol | |
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Record name | 1-phenylazo-2-naphthol | |
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Record name | SOLVENT YELLOW 14 | |
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Record name | C.I. SOLVENT YELLOW 14 | |
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Melting Point |
268 to 271 °F (NTP, 1992), 134 °C | |
Record name | C.I. SOLVENT YELLOW 14 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16119 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | C.I. SOLVENT YELLOW 14 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sudan I interact with biological systems at the molecular level?
A1: [] this compound exerts its carcinogenic effects primarily through metabolic activation. Enzymes like cytochrome P450 (CYP1A1, in particular) and peroxidases oxidize this compound. [, ] This oxidation process generates reactive intermediates, including the benzenediazonium cation and this compound radicals. [, , ] These reactive species can then form covalent bonds with DNA, primarily at the 8-position of guanine, creating adducts like 8-(phenylazo)guanine. [] These DNA adducts disrupt normal cellular processes and contribute to the development of cancer. [, ]
Q2: Does this compound affect gene expression?
A2: Yes. Research shows that this compound can act as an inducer of CYP1A1, the enzyme primarily responsible for its own metabolic activation. [, , ] This induction leads to increased levels of CYP1A1, amplifying the formation of reactive metabolites and potentially increasing the risk of cancer. [, ] Additionally, this compound exposure also induces the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in detoxification pathways. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound, also known as 1-phenylazo-2-hydroxynaphthalene, has the molecular formula C16H12N2O and a molecular weight of 248.28 g/mol. []
Q4: What spectroscopic techniques are useful for characterizing this compound?
A4: Various spectroscopic methods can identify and characterize this compound. Ultraviolet-visible (UV-Vis) spectroscopy reveals characteristic absorption peaks, which can shift depending on the solvent polarity. [, ] Infrared (IR) spectroscopy helps identify functional groups within the molecule. [] Mass spectrometry (MS) coupled with techniques like HPLC allows for the separation, identification, and quantification of this compound and its metabolites. [, , , , ] Raman spectroscopy, particularly when enhanced (SERS), offers a sensitive and non-destructive way to detect even trace amounts of this compound. [, ]
Q5: How does the solubility of this compound influence its detection in food products?
A5: this compound exhibits poor solubility in water but readily dissolves in organic solvents. [] This solubility characteristic necessitates specific extraction procedures when analyzing food samples. [, , , ]
Q6: Is this compound stable during food processing?
A6: Research on paprika indicates that this compound persists through various processing steps. Deseeding and crushing paprika retained around 70% of the this compound, and subsequent processes like granulation and extraction didn't significantly alter the transfer rate. [] This persistence underscores the importance of controlling this compound contamination throughout the food supply chain.
Q7: Does this compound have any catalytic applications?
A7: Based on the provided research, this compound has no reported catalytic properties or applications. Its primary use has been as a dye, but due to its carcinogenic properties, its use in applications like food coloring is banned in many countries. []
Q8: How have computational methods contributed to understanding this compound interactions?
A8: Molecular modeling techniques, like those employed in AutoDock, have been used to study the interactions of this compound with antibodies. [] These simulations help visualize the binding mechanism, calculate binding energies, and explore the specificity of antibody recognition. [] Such insights contribute to developing sensitive and selective detection methods for this compound.
Q9: How does the structure of this compound relate to its toxicity?
A9: The azo (–N=N–) group in this compound's structure plays a crucial role in its metabolic activation and subsequent toxicity. [, , ] Enzymes like CYP1A1 can metabolize the azo group, leading to the formation of the reactive benzenediazonium ion, which can cause DNA damage. [, ]
Q10: Do structural modifications of this compound affect its biological activity?
A10: Yes, even slight alterations in the structure of this compound can significantly impact its properties. Research on related dyes like Sudan III and Sudan IV revealed a relationship between molecular size and CYP1A1 induction potential. [] Additionally, the presence of impurities, such as a specific isomer of Sudan III found in commercial Sudan III, can dramatically alter its allergenic properties. [, ]
Q11: Are there specific formulation strategies to improve the stability or bioavailability of this compound?
A11: The provided research focuses on detecting and analyzing this compound, not on enhancing its stability or bioavailability. [, , , , ] Given its classification as a carcinogen and its banned use in food and cosmetics in many countries, research on enhancing its stability or bioavailability is limited. []
Q12: What are the regulatory implications of this compound contamination in food?
A12: this compound is classified as a Category 3 carcinogen by the IARC and is banned as a food colorant in many regions, including the European Union. [, ] Strict regulations and monitoring programs are in place to prevent its presence in the food supply. []
Q13: What are the health concerns associated with this compound exposure?
A13: this compound has been identified as a potential carcinogen, primarily affecting the liver and urinary bladder in rodents. [, , , ] Studies show that it can cause DNA damage, which is a crucial step in the development of cancer. [, , ] Although human carcinogenicity data are limited, its effects in animal models raise significant concerns regarding human health. [, ]
Q14: What analytical techniques are commonly used to detect this compound in food products?
A14: Several methods are employed for detecting this compound, each with its own advantages and limitations. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) offers sensitive and reliable quantification of this compound in various food matrices. [, , , , , ] Thin Layer Chromatography (TLC) provides a simpler and faster alternative for qualitative screening. [] Immunochemical techniques, like enzyme-linked immunosorbent assay (ELISA) and dot immunogold filtration assay, utilize specific antibodies for sensitive and rapid detection. [, ] Surface-Enhanced Raman Spectroscopy (SERS) leverages the unique vibrational fingerprint of molecules for highly sensitive and selective detection, even at trace levels. [, ]
Q15: How are immunoassays used to detect this compound?
A15: Immunoassays exploit the specificity of antibodies to capture and detect this compound. ELISA methods, including direct and indirect competitive formats, have been developed and validated for this compound analysis in food samples. [, ] These assays offer high sensitivity, specificity, and relatively short analysis times, making them suitable for routine screening and monitoring. [, ]
Q16: How can complex food matrices be prepared for this compound analysis?
A16: this compound's lipophilic nature necessitates effective extraction from food samples. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) using solvents like acetonitrile, ethyl acetate, or specific cartridges. [, , , , ] These methods aim to isolate this compound from interfering matrix components, improving the accuracy and reliability of subsequent analyses.
Q17: How sensitive are the current analytical methods for this compound detection?
A17: Analytical techniques for detecting this compound have progressed significantly, achieving very low detection limits. For example, HPLC-MS/MS methods have demonstrated detection limits in the parts-per-billion range (µg/kg or ng/g). [, , ] SERS, with its signal enhancement capabilities, can reach even lower detection limits, enabling the detection of trace amounts of this compound. [, ]
Q18: What is known about the environmental fate and impact of this compound?
A18: While the research provided primarily focuses on analytical methods and toxicological aspects of this compound, understanding its environmental fate and impact is crucial. As an azo dye, this compound could potentially pose risks to aquatic ecosystems and potentially accumulate in the food chain. [] Further research is needed to assess its persistence, degradation pathways, and potential for bioaccumulation in the environment.
Q19: What research tools and resources are essential for studying this compound?
A19: Effective research on this compound requires access to various tools and resources:
Q20: What are the cross-disciplinary aspects of this compound research?
A21: this compound research spans multiple disciplines, highlighting the interconnected nature of scientific inquiry. Analytical chemists play a crucial role in developing and validating sensitive and reliable methods for detecting and quantifying this compound in various matrices. [, , , ] Toxicologists investigate the mechanisms of this compound toxicity, utilizing cell culture models, animal studies, and molecular biology techniques to understand its impact on living organisms. [, , , ] Food scientists and regulatory agencies focus on monitoring and controlling this compound contamination in the food supply to protect public health. [, ] This collaborative approach is essential to addressing the challenges posed by food contaminants like this compound.
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